molecular formula C22H20N4O2 B2642657 5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923174-59-8

5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2642657
CAS No.: 923174-59-8
M. Wt: 372.428
InChI Key: YZTKDZVQQXUIIJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The substituents at key positions influence its physicochemical and biological properties:

  • Position 5: Ethyl group (C2H5).
  • Position 7: Carboxamide moiety linked to a 2-methylphenyl group (N-(2-methylphenyl)).
  • Position 3: Oxo (keto) group.
  • Position 2: Phenyl ring.

Properties

IUPAC Name

5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-25-13-17(21(27)23-19-12-8-7-9-15(19)2)20-18(14-25)22(28)26(24-20)16-10-5-4-6-11-16/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTKDZVQQXUIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired pyrazolopyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5 and 7

Table 1: Structural and Physicochemical Comparisons
Compound Name Position 5 Substituent Position 7 Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) CAS Number Reference
Target Compound Ethyl (C2H5) N-(2-methylphenyl)carboxamide C25H24N4O2 412.5 Not reported Not reported Not provided
5-(Quinolin-3-yl)-ethyl 3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate Quinolin-3-yl Ethyl carboxylate C24H18N4O3 410.4 248–251 84 Not provided
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide Benzyl (C6H5CH2) N-(3-methylphenyl)carboxamide C29H25N4O2 460.5 Not reported Not reported 923216-25-5
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide Ethyl N-(4-ethoxyphenyl)carboxamide C25H24N4O3 428.5 Not reported Not reported 923682-25-1
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl (C3H7) N-(2-methoxyethyl)carboxamide C19H22N4O3 354.4 Not reported Not reported 923233-41-4
Key Observations:

Position 5 Substituents: Ethyl (target compound) vs. benzyl (CAS 923216-25-5): Benzyl increases molecular weight by ~48 g/mol, enhancing steric bulk and possibly altering binding affinity . Propyl (CAS 923233-41-4) vs.

Position 7 Carboxamide Modifications :

  • 2-Methylphenyl (target) vs. 4-ethoxyphenyl (CAS 923682-25-1): Ethoxy groups introduce electron-donating effects, which may influence hydrogen bonding or π-π stacking .
  • 2-Methoxyethyl (CAS 923233-41-4): Polar methoxy group could enhance water solubility compared to aromatic substituents .

Synthetic Yields: The quinolin-3-yl analog () achieved 84% yield under mild conditions (room temperature, 12 hours), suggesting efficient cyclization for electron-rich substituents .

Crystallographic and Conformational Insights

  • Quinolin-3-yl Analog (): Crystallized as orange crystals with a planar pyrazolo[4,3-c]pyridine core. The ethyl carboxylate group adopts a conformation perpendicular to the fused ring system, minimizing steric clash .

Functional Implications

  • Biological Activity: references "KEV" (PDB ID 6N7A), a pyrazolo[4,3-c]pyridine carboxamide with a 5-chloro-2-methoxyphenyl group, demonstrating kinase inhibitory activity.
  • Hydrogen Bonding : emphasizes the role of C–H···O/N interactions in stabilizing crystal packing, which may correlate with in vivo target binding .

Biological Activity

5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of the compound is C22H20N4O2C_{22}H_{20}N_{4}O_{2} with a molecular weight of 372.4 g/mol. The structural characteristics contribute to its biological activity and therapeutic potential.

PropertyValue
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
CAS Number923174-59-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives. In vitro evaluations demonstrated that various derivatives exhibit significant activity against a range of pathogens. For instance, a study focusing on related compounds reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Key Findings:

  • Compound 7b exhibited the highest antimicrobial activity among tested derivatives.
  • Effective against biofilm formation, which is crucial for pathogenicity in bacterial infections.

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]pyridine derivatives have also been explored. A study indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results against different cancer cell lines.

Case Study:
A derivative similar to this compound was tested against leukemia L1210 cells, revealing an ID50 value of 1×1051\times 10^{-5} M, indicating moderate activity in inhibiting cancer cell growth .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Compounds in this class often act as enzyme inhibitors, impacting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Biofilm Disruption: The ability to inhibit biofilm formation is critical for combating bacterial infections.
  • Apoptosis Induction: Triggering programmed cell death in cancer cells contributes to their anticancer effects.

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